3,3'-Diaminobenzidine tetrahydrochloride dihydrate
Overview
Description
3,3’ Diaminobenzidine Tetrahydrochloride is an organic compound with the chemical formula C12H14N4·4HCl. It is commonly used as a chromogenic substrate in immunohistochemistry and other staining techniques to visualize the presence of antigens or antibodies in biological samples . This compound is known for its high sensitivity and specificity, making it a valuable tool in various scientific research applications .
Scientific Research Applications
3,3’ Diaminobenzidine Tetrahydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:
Immunohistochemistry: Used as a chromogen to detect antigens and antibodies in tissue samples.
Western Blotting: Employed to visualize proteins in electrophoresis gels.
Fluorescence In Situ Hybridization (FISH): Utilized for detecting specific DNA sequences.
Spectrophotometric Determination of Selenium: Acts as a reagent for measuring selenium levels.
Histological Staining: Applied to measure peroxidase activity in cells.
Mechanism of Action
Target of Action
The primary target of 3,3’-Diaminobenzidine tetrahydrochloride dihydrate (DAB) is the antigen-antibody complex . It is commonly used in immunohistochemistry and other staining techniques to visualize the presence of antigens or antibodies in biological samples .
Mode of Action
DAB serves as a hydrogen donor in the presence of peroxide . The oxidized DAB forms an insoluble brown end-product . This reaction is utilized in many applications for visualization of peroxidase activity .
Biochemical Pathways
It is known that dab is used to visualize peroxidase activity in cells , which plays a crucial role in various biochemical pathways, including those involved in immune response and signal transduction.
Result of Action
The result of DAB’s action is the formation of an insoluble brown end-product that can be visualized under a microscope . This allows for the detection of the antigen-antibody complex, making DAB a potent marker in immunochemistry .
Action Environment
One source mentioned that the presence of nickel or cobalt increases the sensitivity of dab
Safety and Hazards
Biphenyl is classified as a Group D substance, not classifiable as to human carcinogenicity . It has been observed to cause eye and skin irritation and toxic effects on the liver, kidneys, and central and peripheral nervous systems in workers exposed to high levels of biphenyl . It is very toxic to aquatic life with long-lasting effects .
Biochemical Analysis
Biochemical Properties
3,3’-Diaminobenzidine tetrahydrochloride dihydrate plays a significant role in biochemical reactions. It is used as a chromogen for detecting the antigen-antibody complex . This interaction is crucial in immunochemistry, which involves the study of immune responses at a molecular level .
Cellular Effects
The compound exerts various effects on cells and cellular processes. It is used in immunohistochemistry to visualize peroxidase activity in cells . This means it can influence cell function by interacting with enzymes like peroxidase and potentially impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,3’-Diaminobenzidine tetrahydrochloride dihydrate involves its interaction with biomolecules. It binds with peroxidase to form a visible insoluble product . This binding interaction can lead to changes in gene expression and can influence enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’ Diaminobenzidine Tetrahydrochloride is prepared by treating 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup . An alternative synthesis route involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .
Industrial Production Methods: In industrial settings, the production of 3,3’ Diaminobenzidine Tetrahydrochloride typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 3,3’ Diaminobenzidine Tetrahydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: The compound can be reduced using hydrochloric acid and iron.
Substitution: Various substitution reactions can occur depending on the reagents and conditions used.
Major Products: The major product formed from the oxidation of 3,3’ Diaminobenzidine Tetrahydrochloride is a dark-brown insoluble complex, which is used for visual detection in immunohistochemistry .
Comparison with Similar Compounds
3,3’ Diaminobenzidine Tetrahydrochloride is unique due to its high sensitivity and specificity in detecting antigens and antibodies . Similar compounds include:
- 3,3’,4,4’-Biphenyltetramine Tetrahydrochloride
- 3,3’,4,4’-Tetraaminobiphenyl Tetrahydrochloride
These compounds share similar chemical structures and applications but may differ in their reactivity and specific uses.
Properties
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;dihydrate;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.4ClH.2H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;;;;;/h1-6H,13-16H2;4*1H;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIYIGBKSGVJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.O.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167684-17-5, 868272-85-9 | |
Record name | (1,1'-Biphenyl)-3,3',4,4'-tetramine tetrahydrochloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167684175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Diaminobenzidine tetrahydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3â?²-Diaminobenzidine tetrahydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1,1'-BIPHENYL)-3,3',4,4'-TETRAMINE TETRAHYDROCHLORIDE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3KH58591V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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